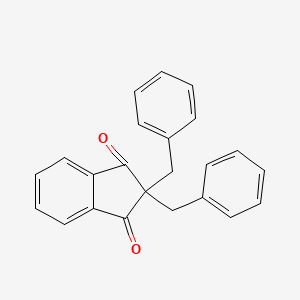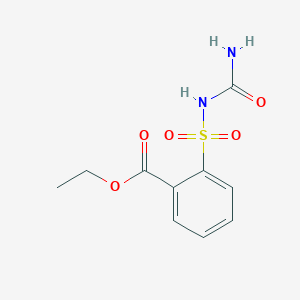![molecular formula C16H24 B14354566 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene CAS No. 92977-39-4](/img/structure/B14354566.png)
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a complex branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular interactions depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(1-methyl-2-propenyl)benzene
- 2-Methyl-1,3-propanediol
- 3-Penten-2-one, 4-methyl-
Uniqueness
1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene is unique due to its specific branched alkyl chain and the position of substituents on the benzene ring. This structural uniqueness can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
| 92977-39-4 | |
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-methyl-2-(4-methyl-3-propan-2-ylpent-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H24/c1-11(2)16(12(3)4)14(6)15-10-8-7-9-13(15)5/h7-12H,1-6H3 |
Clave InChI |
VXLIHORCQZNHBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=C(C(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)



